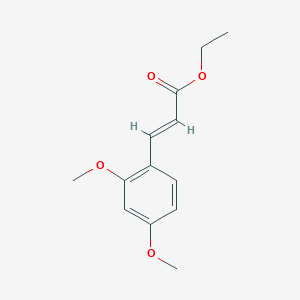

2-Propenoic acid, 3-(2,4-dimethoxyphenyl)-, ethyl ester, (E)-

描述

The compound 2-Propenoic acid, 3-(2,4-dimethoxyphenyl)-, ethyl ester, (E)- is an α,β-unsaturated ester characterized by a 2,4-dimethoxyphenyl substituent at the β-position of the propenoic acid backbone. It is structurally classified as a cinnamic acid derivative, where the aromatic ring is substituted with two methoxy groups at the 2- and 4-positions. This compound has been identified in phytochemical analyses, such as GC-MS studies of plant extracts, where it was detected at a retention time of 31.006 and molecular weight 208 g/mol . Its (E)-configuration ensures geometric isomerism, influencing its biological activity and physicochemical properties.

属性

IUPAC Name |

ethyl (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-4-17-13(14)8-6-10-5-7-11(15-2)9-12(10)16-3/h5-9H,4H2,1-3H3/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXUHAPNEJNLCB-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24393-63-3 | |

| Record name | Ethyl (2E)-3-(2,4-dimethoxyphenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24393-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthetic Routes and Reaction Conditions

2-Propenoic acid, 3-(2,4-dimethoxyphenyl)-, ethyl ester, (E)- can be synthesized through the Heck reaction, which involves the coupling of aryl halides with alkenes in the presence of a palladium catalyst and a base . The reaction typically requires the use of a palladium catalyst such as palladium acetate, a phosphine ligand, and a base like triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of 2-Propenoic acid, 3-(2,4-dimethoxyphenyl)-, ethyl ester, (E)- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the synthesis.

化学反应分析

Types of Reactions

2-Propenoic acid, 3-(2,4-dimethoxyphenyl)-, ethyl ester, (E)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives of the original compound.

科学研究应用

Anticancer Properties

Research indicates that compounds similar to 2-propenoic acid derivatives exhibit potential anticancer properties. Specifically, studies have shown that these compounds can modulate estrogen receptors, which is crucial in the treatment of hormone-dependent cancers such as breast cancer. Molecular docking studies suggest that these compounds may act as antagonists for estrogen receptor ligands, indicating their potential therapeutic applications in hormone-related conditions.

| Study | Findings |

|---|---|

| El Rayes et al. (2020) | Demonstrated the efficacy of related compounds in inhibiting cancer cell proliferation. |

| Sahu et al. (2023) | Identified anticancer activities in similar propenoic acid derivatives. |

Anti-inflammatory and Antioxidant Effects

The presence of methoxy groups in the compound enhances its biological activity, contributing to anti-inflammatory and antioxidant effects. These properties are beneficial in developing treatments for various inflammatory diseases and oxidative stress-related conditions.

Cosmetic Applications

Due to its antioxidant properties, 2-propenoic acid derivatives are being explored in cosmetic formulations. They can help protect skin from oxidative damage and improve overall skin health. The compound's ability to stabilize formulations makes it a valuable ingredient in cosmetic products aimed at anti-aging and skin rejuvenation.

Polymer Chemistry

As an ester derivative, this compound can be utilized in polymer synthesis. Its unique structure allows it to participate in various polymerization reactions, leading to the development of new materials with desirable properties such as flexibility and durability. The incorporation of methoxy groups can also enhance the thermal stability and mechanical strength of the resulting polymers.

Case Studies

- Estrogen Receptor Modulation : A study conducted on the binding affinity of various propenoic acid derivatives revealed that 2-propenoic acid, 3-(2,4-dimethoxyphenyl)-, ethyl ester showed promising results in inhibiting estrogen receptor activity in vitro. This suggests its potential use as a therapeutic agent in treating estrogen receptor-positive cancers.

- Cosmetic Formulation Development : A formulation study demonstrated that incorporating this compound into a skin cream significantly improved antioxidant activity compared to controls without the compound. This highlights its potential as a functional ingredient in cosmetic applications aimed at enhancing skin protection.

作用机制

The mechanism of action of 2-Propenoic acid, 3-(2,4-dimethoxyphenyl)-, ethyl ester, (E)- in chemical reactions involves the formation of a palladium-alkene complex during the Heck reaction . This complex undergoes oxidative addition, migratory insertion, and reductive elimination steps to form the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used.

相似化合物的比较

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with the target molecule, differing primarily in aromatic substituents or ester groups:

Impact of Substituents on Properties

- However, the additional methoxy group reduces water solubility compared to hydroxylated analogues like the 3,4-dihydroxyphenyl variant .

- Aromatic vs. Heteroaromatic : Replacement of the phenyl ring with a 4-pyridinyl group introduces a basic nitrogen atom, altering electronic properties and hydrogen-bonding capacity, which may influence receptor interactions in pharmacological contexts .

- Ester Group Variation: The ethyl ester moiety in the target compound balances volatility and stability.

生物活性

2-Propenoic acid, 3-(2,4-dimethoxyphenyl)-, ethyl ester, commonly referred to as ethyl 3-(2,4-dimethoxyphenyl)acrylate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial and anticancer properties, and synthesizes relevant case studies and research findings.

- Chemical Formula : C13H16O4

- Molecular Weight : 236.2637 g/mol

- CAS Registry Number : 20583-78-2

- IUPAC Name : Ethyl 3-(2,4-dimethoxyphenyl)acrylate

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of ethyl 3-(2,4-dimethoxyphenyl)acrylate against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 µg/mL against strains of Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Formation Inhibition : It effectively inhibited biofilm formation in pathogenic bacteria, suggesting its potential as a therapeutic agent in treating biofilm-associated infections .

Anticancer Activity

The anticancer potential of ethyl 3-(2,4-dimethoxyphenyl)acrylate has been investigated through various in vitro studies:

- Cell Lines Tested : The compound was evaluated against several cancer cell lines including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer).

- IC50 Values : Ethyl 3-(2,4-dimethoxyphenyl)acrylate exhibited IC50 values indicating potent antiproliferative effects. For example, it showed an IC50 of approximately 11 μM against HeLa cells .

Study on Structural Variants

A comparative study involving structural modifications of similar compounds revealed that the presence of methoxy groups significantly enhanced biological activity. Compounds with multiple methoxy substitutions were found to be more effective in inhibiting cancer cell proliferation compared to their unsubstituted counterparts .

Synthesis and Evaluation

Research focused on synthesizing derivatives of ethyl 3-(2,4-dimethoxyphenyl)acrylate has led to the discovery of new compounds with improved biological activities. For instance:

- Modifications at the phenolic ring increased the cytotoxicity against various cancer cell lines.

- The introduction of different substituents led to varying degrees of activity against specific pathogens .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C13H16O4 |

| Molecular Weight | 236.2637 g/mol |

| CAS Number | 20583-78-2 |

| Antimicrobial MIC | 0.22 - 0.25 µg/mL |

| Anticancer IC50 (HeLa cells) | ~11 μM |

常见问题

Q. What are the key physicochemical properties of (E)-3-(2,4-dimethoxyphenyl)ethyl acrylate, and how can they be experimentally determined?

The compound’s molecular formula is inferred as C₁₃H₁₆O₄ (based on analogs in ), with a molecular weight of ~236–268 g/mol (depending on substituents; ). Key properties include:

- Boiling point : Predicted to be ~405°C (analog data in ).

- Density : Estimated at 1.11–1.14 g/cm³ (similar to dimethoxy-substituted acrylates; ).

- LogP : Predicted ~2.5–3.5 (using QSAR models, as no experimental data exists for this compound; ).

Methodology : Use differential scanning calorimetry (DSC) for melting point, gas chromatography (GC) for boiling point, and reversed-phase HPLC for LogP determination. Spectroscopic techniques (¹H/¹³C NMR, IR) confirm structure and stereochemistry .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

The compound may pose hazards based on structurally similar acrylates ():

- Acute toxicity : Oral LD₅₀ > 300 mg/kg (Category 4; H302).

- Skin/eye irritation : Use nitrile gloves and goggles; avoid direct contact (H315, H319).

- Respiratory protection : Use P95 respirators for low exposure; OV/AG/P99 filters for higher concentrations .

Mitigation : Store in airtight containers at 2–8°C, under inert gas, to prevent hydrolysis or polymerization .

Q. How can this compound be synthesized, and what are common impurities?

A plausible route involves esterification of 3-(2,4-dimethoxyphenyl)acrylic acid with ethanol, catalyzed by H₂SO₄ or DCC/DMAP. Key steps:

- Reflux : 12–24 hours at 80°C under anhydrous conditions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.

Impurities : Unreacted starting material, diethyl ether byproducts, or cis-isomers (if stereocontrol is inadequate). Monitor via TLC or GC-MS .

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity in polymerization or biological systems?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electron density distribution, focusing on the α,β-unsaturated ester’s electrophilicity.

- Molecular docking : Screen against enzymes (e.g., tyrosinase or COX-2) to predict binding affinity, leveraging the dimethoxy groups’ electron-donating effects .

Tools : Gaussian, AutoDock Vina, or Schrödinger Suite. Validate with experimental kinetics (e.g., UV-Vis for polymerization rates) .

Q. How does the 2,4-dimethoxy substitution influence its spectroscopic and biological activity compared to monosubstituted analogs?

- NMR shifts : The 2,4-dimethoxy groups deshield adjacent protons (aromatic region: δ 6.8–7.2 ppm; methoxy signals: δ 3.8–4.0 ppm). Compare to 3-methoxy or 4-methoxy analogs ().

- Biological activity : The 2,4-substitution may enhance antioxidant or antimicrobial properties due to increased resonance stabilization and lipophilicity (logP ~3.5). Test via DPPH radical scavenging or MIC assays against Gram-positive bacteria .

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

- Accelerated stability studies : Incubate the compound at 25°C, 40°C, and 60°C in buffers (pH 3–9). Monitor degradation via HPLC-UV at 254 nm.

- Degradation products : Likely include 3-(2,4-dimethoxyphenyl)acrylic acid (ester hydrolysis) or dimerization products. Use LC-MS for identification .

Recommendation : Stabilize with antioxidants (e.g., BHT) in acidic formulations to prolong shelf life .

Methodological Challenges

Q. How to optimize chromatographic separation of (E)- and (Z)-isomers?

Q. What in vitro assays are suitable for evaluating its potential as a bioactive lead compound?

- Cytotoxicity : MTT assay on human cell lines (e.g., HeLa or HEK293).

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases.

- Antioxidant capacity : ORAC or FRAP assays, comparing to Trolox standards .

Data Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。